molecular formula C23H17FN2O3 B4970385 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B4970385
M. Wt: 388.4 g/mol
InChI Key: GQOOZMOWOQJGAZ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as FBDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione exerts its pharmacological effects by binding to specific receptors or enzymes in the body. It has been found to interact with the active site of cyclooxygenase-2 and inhibit the production of prostaglandins, which are involved in the inflammatory response. 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione also inhibits the activity of 5-lipoxygenase, which is involved in the production of leukotrienes, another group of inflammatory mediators.
Biochemical and Physiological Effects:
4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to exhibit anti-inflammatory, antitumor, and antiviral effects. It has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases. 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the production of cytokines, which are involved in the inflammatory response, and to reduce the proliferation of cancer cells. Additionally, 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been found to inhibit the replication of certain viruses, such as HIV and hepatitis B virus.

Advantages and Limitations for Lab Experiments

4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been found to exhibit low toxicity, which makes it a safe compound to work with. However, 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has limitations in terms of its solubility and bioavailability. It is a hydrophobic compound and may require the use of solvents or surfactants to improve its solubility. Additionally, 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione may have limited bioavailability due to its poor absorption and metabolism in the body.

Future Directions

There are several future directions for research on 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. Another area of research is the investigation of the mechanism of action of 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione and its interaction with specific receptors and enzymes in the body. Additionally, 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Further research is needed to explore these potential applications of 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione.
In conclusion, 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is a promising compound with potential applications in medicine and biotechnology. Its anti-inflammatory, antitumor, and antiviral properties make it a valuable compound for research. Further studies are needed to explore the full potential of 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione and to develop novel drug formulations that improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the condensation of 2-fluorobenzaldehyde and 3-aminobenzoic acid, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The resulting compound is then reacted with benzyl bromide to obtain 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. This method has been optimized to yield high purity and yield of 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione.

Scientific Research Applications

4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in medicine and biotechnology. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. Additionally, 4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4E)-4-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-21-12-5-4-8-17(21)15-29-19-11-6-7-16(13-19)14-20-22(27)25-26(23(20)28)18-9-2-1-3-10-18/h1-14H,15H2,(H,25,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOOZMOWOQJGAZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=CC=C4F)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-({3-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione

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